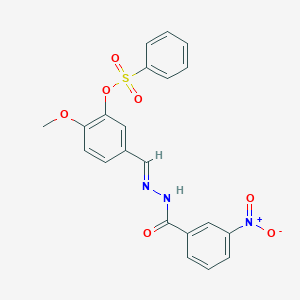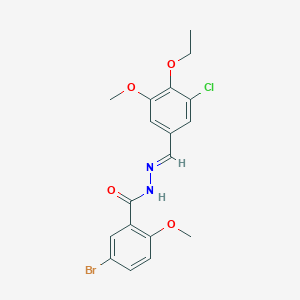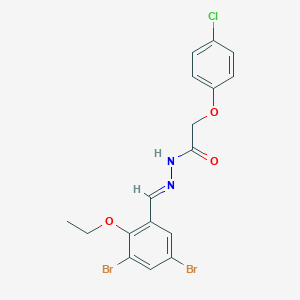
5-(2-{3-Nitrobenzoyl}carbohydrazonoyl)-2-methoxyphenyl benzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid [2-methoxy-5-[[[(3-nitrophenyl)-oxomethyl]hydrazinylidene]methyl]phenyl] ester is a benzenesulfonate ester.
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Applications
A study by Pişkin, Canpolat, and Öztürk (2020) explored the synthesis and properties of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds, including variations of methoxybenzylideneamino and methoxybenzylidene derivatives, demonstrate significant potential for use in photodynamic therapy, particularly for cancer treatment. They are characterized by high singlet oxygen quantum yield and good fluorescence properties, making them suitable as Type II photosensitizers in cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis of Neuroleptic Agents
Valenta et al. (1990) investigated the synthesis of various heterocyclic 5-amino-2-methoxybenzamides, which are structurally related to the compound . These compounds were synthesized through a series of reactions involving 2-methoxy-5-nitrobenzoyl chloride and different amines, and have potential applications as neuroleptic agents (Valenta et al., 1990).
Antibacterial Applications
Havaldar, Bhise, and Burudkar (2004) conducted a study on methoxy-5-nitrobenzaldehyde, a compound structurally similar to 5-(2-{3-Nitrobenzoyl}carbohydrazonoyl)-2-methoxyphenyl benzenesulfonate. The researchers synthesized derivatives with antibacterial properties, demonstrating the potential use of these compounds in antibacterial applications (Havaldar, Bhise, & Burudkar, 2004).
Synthesis for Cardiotonic Drugs
Lomov (2019) developed a synthesis method for 2-methoxy-4-(methylsulfanyl)benzoic acid, using a precursor related to the target compound. This synthesis method can be applied in the resynthesis of cardiotonic drugs like Sulmazole and Isomazole, highlighting the relevance of such compounds in medicinal chemistry (Lomov, 2019).
Applications in Cancer Treatment
The study by Hour et al. (2007) on the synthesis of 6-pyrrolidinyl-2-(2-substituted phenyl)-4-quinazolinones, starting from 5-chloro-2-nitrobenzoic acid, reveals potential anticancer applications. These compounds exhibited significant cytotoxic effects against various cancer cell lines, indicating their potential use in cancer therapy (Hour et al., 2007).
Eigenschaften
Produktname |
5-(2-{3-Nitrobenzoyl}carbohydrazonoyl)-2-methoxyphenyl benzenesulfonate |
|---|---|
Molekularformel |
C21H17N3O7S |
Molekulargewicht |
455.4g/mol |
IUPAC-Name |
[2-methoxy-5-[(E)-[(3-nitrobenzoyl)hydrazinylidene]methyl]phenyl] benzenesulfonate |
InChI |
InChI=1S/C21H17N3O7S/c1-30-19-11-10-15(12-20(19)31-32(28,29)18-8-3-2-4-9-18)14-22-23-21(25)16-6-5-7-17(13-16)24(26)27/h2-14H,1H3,(H,23,25)/b22-14+ |
InChI-Schlüssel |
BDPPMYZEYLKWLL-HYARGMPZSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OS(=O)(=O)C3=CC=CC=C3 |
SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OS(=O)(=O)C3=CC=CC=C3 |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OS(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methoxy-4-((E)-{[(4-methylphenyl)sulfonyl]hydrazono}methyl)phenyl 4-chlorobenzoate](/img/structure/B423086.png)
![N'-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B423090.png)
![N'-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B423091.png)
![4-{5-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]furan-2-yl}benzenesulfonamide](/img/structure/B423095.png)
![2-methoxy-4-methyl-N'-{3-[(4-methylbenzyl)oxy]benzylidene}benzohydrazide](/img/structure/B423096.png)
![2-[2-(Aminocarbothioyl)carbohydrazonoyl]-6-methoxyphenyl benzenesulfonate](/img/structure/B423098.png)
![N'-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-methoxy-4-methylbenzohydrazide](/img/structure/B423100.png)
![N'-{3-[(2-chlorobenzyl)oxy]benzylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B423101.png)
![N'-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzylidene}benzenesulfonohydrazide](/img/structure/B423103.png)

![2-methoxy-5-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate](/img/structure/B423105.png)
![(2E)-2-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}hydrazinecarbothioamide](/img/structure/B423107.png)
![(2E)-2-{3-[(4-bromobenzyl)oxy]-4-methoxybenzylidene}hydrazinecarbothioamide](/img/structure/B423108.png)
